molecular formula C5H8O2 B048826 (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol CAS No. 100017-22-9

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Cat. No.: B048826
CAS No.: 100017-22-9
M. Wt: 100.12 g/mol
InChI Key: YYUNQECXARGEAQ-CRCLSJGQSA-N
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Description

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Functionally substituted oxiranes, like (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, are synthesized through the epoxidation of unsaturated compounds, showcasing their relevance in the formation of complex chemical structures. These compounds have been shown to react with various nucleophiles, leading to diverse halogen substitution products (Leonova et al., 2020).

  • Chemoenzymatic methods have been employed to synthesize various oxirane compounds, demonstrating the versatility and potential of biocatalytic approaches in creating these substances (Sundby et al., 2004).

Biochemical Interactions

  • The glutathione conjugation of epoxides, a process relevant to detoxification in biological systems, has been studied using oxirane compounds. Different rates of conjugation and affinity for glutathione S-transferase enzymes have been observed, indicating the importance of stereochemistry in these reactions (Watabe et al., 1985).

Material Science and Polymer Chemistry

  • Oxirane-based compounds have been utilized in the synthesis of glass-forming monomers and polymers. These substances exhibit unique optical, photophysical, electrochemical, and thermal properties, making them useful in various applications, including photopolymerization processes (Andrikaityte et al., 2012).

Pharmaceutical Synthesis

  • Oxirane derivatives have been synthesized and used as intermediates in the creation of therapeutic compounds, demonstrating their role in medicinal chemistry. For instance, oxiranes have been integral in the synthesis of antifungal and anxiolytic drugs, highlighting their significance in drug development (Narsaiah et al., 2010).

Environmental and Atmospheric Chemistry

  • Oxiranes like this compound have been studied in the context of atmospheric chemistry, particularly in their reactions with nitrogen oxides. These reactions are significant for understanding atmospheric processes and the formation of various organic compounds in the environment (Berndt & Böge, 1995).

Properties

IUPAC Name

(1S)-1-[(2R)-oxiran-2-yl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-4(6)5-3-7-5/h2,4-6H,1,3H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUNQECXARGEAQ-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]([C@H]1CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472008
Record name (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100017-22-9
Record name (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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